molecular formula C12H15NO3S B1662213 Vanitiolide CAS No. 17692-71-6

Vanitiolide

Cat. No. B1662213
CAS RN: 17692-71-6
M. Wt: 253.32 g/mol
InChI Key: WQYRHRAZNNRDIA-UHFFFAOYSA-N
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Description

Vanitiolide is a choleretic . It has a molecular weight of 253.32 and its molecular formula is C12H15NO3S . The CAS number for this compound is 17692-71-6 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for the synthesis of similar compounds. For instance, solvent-free enzymatic synthesis has been used for the production of vanillyl propionate . Additionally, biotechnological approaches have been used for the production of vanillin, a similar compound .


Molecular Structure Analysis

The molecular structure of this compound includes a large macrocyclic lactone ring to which one or more deoxy sugars may be attached . The SMILES representation of this compound is S=C(C1=CC=C(O)C(OC)=C1)N2CCOCC2 .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 411.3±55.0 °C at 760 mmHg, and a flash point of 202.6±31.5 °C . It has a molar refractivity of 69.1±0.3 cm3, a polar surface area of 74 Å2, and a molar volume of 195.9±3.0 cm3 .

Scientific Research Applications

Synthesis and Antibacterial Activity of Vanitiolide Derivatives

Synthesis and Antibacterial Applications this compound is synthesized from vanillic acid, a dihydroxybenzoic acid derivative, and has been studied for its antibacterial properties. Novel ester/hybrid derivatives of vanillic acid, including this compound, have shown potential as chemotherapeutic agents, providing new opportunities in drug development for antibacterial applications (Satpute, Gangan, & Shastri, 2019).

Antibacterial Properties of Vanillic Acid Derivatives Further research on vanillic acid derivatives, including this compound, emphasizes their potential in combating bacterial infections. These studies suggest the viability of this compound in developing new antibacterial drugs (Satpute, Gangan, & Shastri, 2018).

Additional Applications of this compound

Methyl Vanillate Ether Derivatives Research on methyl vanillate ether derivatives, which include this compound, points to their use in antibacterial therapy. This underscores the broader potential of this compound in medicinal chemistry (Satpute, Gangan, & Shastri, 2019).

Vanillic Acid in Vandetanib Research this compound, derived from vanillic acid, has indirect relevance in the study of vandetanib, a drug used for specific cancer treatments. This showcases the extended impact of vanillic acid derivatives in various pharmacological research areas (Minocha, Khurana, Qin, Pal, & Mitra, 2012).

Future Directions

While specific future directions for Vanitiolide were not found, flavonoids, a group of compounds to which this compound belongs, have been the subject of extensive research due to their vast pharmacological activities . Future research may continue to explore the potential health benefits of these compounds.

properties

IUPAC Name

(4-hydroxy-3-methoxyphenyl)-morpholin-4-ylmethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-15-11-8-9(2-3-10(11)14)12(17)13-4-6-16-7-5-13/h2-3,8,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYRHRAZNNRDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046107
Record name Vanitiolide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17692-71-6
Record name (4-Hydroxy-3-methoxyphenyl)-4-morpholinylmethanethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17692-71-6
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Record name Vanitiolide [INN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanitiolide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406669
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Record name Vanitiolide
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Record name Vanitiolide
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Record name VANITIOLIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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